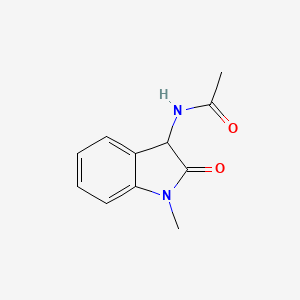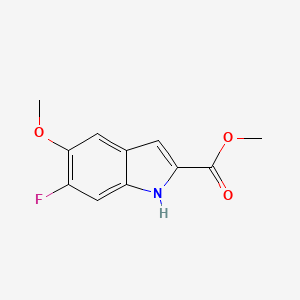
methyl 6-fluoro-5-methoxy-1H-indole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 6-fluoro-5-methoxy-1H-indole-2-carboxylate” is a derivative of indole . Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Applications De Recherche Scientifique
Methyl 6-fluoro-5-methoxy-1H-indole-2-carboxylate is used in various scientific research applications. It is used as a reagent in the synthesis of a variety of indole derivatives, such as indole-3-carboxylic acid, indole-3-acetic acid, and indole-3-acetonitrile. It is also used in the synthesis of various pharmaceuticals, such as antifungal agents and antibiotics. Additionally, it is used in the synthesis of fluorescent dyes, fluorescent proteins, and other fluorescent molecules.
Mécanisme D'action
Methyl 6-fluoro-5-methoxy-1H-indole-2-carboxylate acts as a Lewis acid, which is a molecule that can accept electrons from other molecules. Upon reaction with a Lewis base, such as an amine, the compound forms a complex. This complex can then react with a variety of other molecules, such as organic compounds, to form various products.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. It has also been shown to inhibit the growth of bacteria and fungi, and to possess antifungal and antibacterial properties. Additionally, it has been shown to possess anti-inflammatory and analgesic properties.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 6-fluoro-5-methoxy-1H-indole-2-carboxylate has several advantages and limitations when used in laboratory experiments. One advantage is that it is a relatively stable compound, making it suitable for use in a variety of experiments. Additionally, it is relatively inexpensive and easy to obtain. However, it is also a highly reactive compound, which can make it difficult to control in some experiments.
Orientations Futures
Methyl 6-fluoro-5-methoxy-1H-indole-2-carboxylate has many potential future applications. One possibility is the development of new pharmaceuticals based on its chemical structure. Additionally, it could be used to develop new fluorescent dyes, fluorescent proteins, and other fluorescent molecules. It could also be used in the synthesis of new indole derivatives, such as indole-3-carboxylic acid, indole-3-acetic acid, and indole-3-acetonitrile. Finally, it could be used in the development of new antibacterial and antifungal agents.
Méthodes De Synthèse
Methyl 6-fluoro-5-methoxy-1H-indole-2-carboxylate is usually synthesized from indole-2-carboxylic acid and 5-fluoromethylbenzene in the presence of a palladium catalyst. The reaction is carried out in a solvent such as dimethylformamide (DMF) at a temperature of 80-100°C. The reaction is completed in 15-30 minutes, and the product is isolated by filtration and recrystallization.
Propriétés
IUPAC Name |
methyl 6-fluoro-5-methoxy-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO3/c1-15-10-4-6-3-9(11(14)16-2)13-8(6)5-7(10)12/h3-5,13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URLSKOGZWKYYIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=C(N2)C(=O)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Oxo-2H-1-benzopyran-3-yl)methoxy]benzaldehyde](/img/structure/B6603829.png)

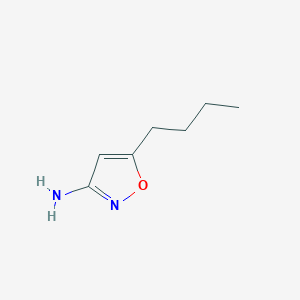
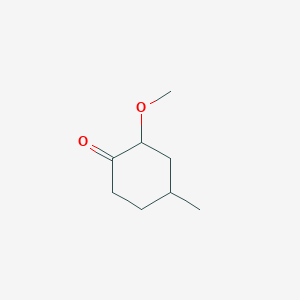

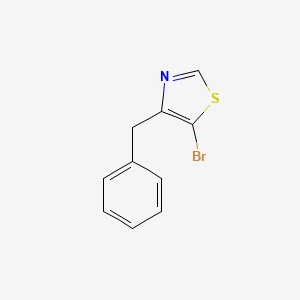

![Ethyl 4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate](/img/structure/B6603861.png)
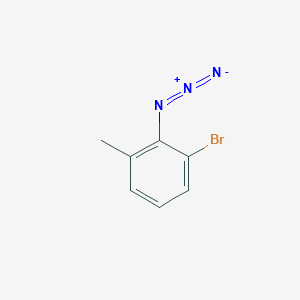
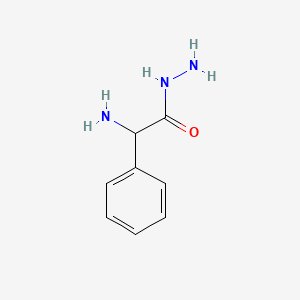
![N-(1-Benzylpiperidin-4-yl)[1,1'-biphenyl]-2-carboxamide](/img/structure/B6603876.png)
